molecular formula C16H30Cl3O5P B13748345 Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester CAS No. 4414-15-7

Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester

Cat. No.: B13748345
CAS No.: 4414-15-7
M. Wt: 439.7 g/mol
InChI Key: KTJATFKPMDEPSB-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that includes a dodecanoic acid backbone, a trichloromethyl group, and a dimethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of dodecanoic acid with 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphosphinyl group can also participate in binding interactions, affecting the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, ethyl ester: Similar in structure but lacks the trichloromethyl and dimethoxyphosphinyl groups.

    Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains a hydroxyl group instead of the trichloromethyl and dimethoxyphosphinyl groups.

Uniqueness

Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the trichloromethyl and dimethoxyphosphinyl groups, which impart distinct chemical and biological properties. These groups enable the compound to participate in specific reactions and interactions that are not possible with simpler esters.

Properties

CAS No.

4414-15-7

Molecular Formula

C16H30Cl3O5P

Molecular Weight

439.7 g/mol

IUPAC Name

(2,2,2-trichloro-1-dimethoxyphosphorylethyl) dodecanoate

InChI

InChI=1S/C16H30Cl3O5P/c1-4-5-6-7-8-9-10-11-12-13-14(20)24-15(16(17,18)19)25(21,22-2)23-3/h15H,4-13H2,1-3H3

InChI Key

KTJATFKPMDEPSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC

Origin of Product

United States

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